molecular formula C19H23N3O5S B13970687 Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-(methylthio)benzyl)amino)pyrimidine-5-carboxylate

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-(methylthio)benzyl)amino)pyrimidine-5-carboxylate

Cat. No.: B13970687
M. Wt: 405.5 g/mol
InChI Key: QGCHQZGUPRIGAQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-(methylthio)benzyl)amino)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-(methylthio)benzyl)amino)pyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine class, characterized by a complex structure that includes various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the context of oncology and enzyme inhibition.

Chemical Structure and Properties

The chemical formula for this compound is C18H23N3O5SC_{18}H_{23}N_{3}O_{5}S, reflecting its diverse functional groups. The structure features a pyrimidine ring substituted with ethyl and methylthio groups, along with an ethoxy-oxoethoxy moiety, which contributes to its reactivity and biological activity.

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in cancer progression. Its structural similarity to known kinase inhibitors suggests potential applications in targeting cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.

Biological Activity Overview

Research findings indicate several biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promise as a potential anticancer agent by inhibiting CDK activity, which is crucial for cancer cell proliferation.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities, indicating that this compound may possess similar properties.
  • Enzyme Inhibition : The unique arrangement of functional groups suggests that it may interact with various biological targets, modulating cellular pathways involved in disease processes.

Anticancer Activity

A study focusing on the synthesis and evaluation of pyrimidine derivatives reported that compounds similar to this compound exhibited significant inhibitory effects on cancer cell lines. These findings underscore the potential of this compound in oncology research.

Antimicrobial Activity

In a related investigation, derivatives of ethyl pyrimidine carboxylates were screened against various microorganisms, including Escherichia coli and Staphylococcus aureus. Results indicated notable antimicrobial activity, suggesting that the compound could be effective against bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 4-pyrimidinecarboxylateStructureAntimicrobial
5-FluorouracilStructureAnticancer
ThymidineStructureAntiviral

The unique combination of ethoxy and methylthio substituents on the pyrimidine ring may enhance selectivity and potency against specific biological targets compared to other compounds listed.

Properties

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethoxy)-2-[(4-methylsulfanylphenyl)methylamino]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H23N3O5S/c1-4-25-16(23)12-27-17-15(18(24)26-5-2)11-21-19(22-17)20-10-13-6-8-14(28-3)9-7-13/h6-9,11H,4-5,10,12H2,1-3H3,(H,20,21,22)

InChI Key

QGCHQZGUPRIGAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)NCC2=CC=C(C=C2)SC

Origin of Product

United States

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